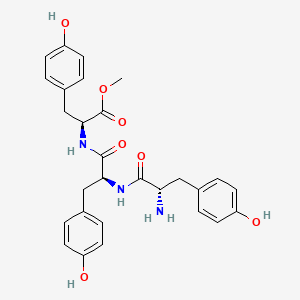

H-Tyr-tyr-tyr-ome

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-tyr-tyr-ome typically involves the stepwise coupling of tyrosine residues. One common method starts with the protection of the amino and carboxyl groups of tyrosine using suitable protecting groups such as tert-butyloxycarbonyl (Boc) and methyl ester. The protected tyrosine derivatives are then coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After the formation of the tripeptide, the protecting groups are removed under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin, followed by cleavage of the peptide from the resin and deprotection of the side chains. SPPS allows for the efficient and scalable production of peptides with high purity .

Analyse Des Réactions Chimiques

Oxidative Reactions and Cleavage

Tyrosine residues in H-Tyr-Tyr-Tyr-OMe are susceptible to oxidative modifications:

-

N-Bromosuccinimide (NBS) :

-

Electrochemical Oxidation :

Mechanistic Pathway for Oxidative Cleavage :

-

Bromination of Tyr phenol ring → tri-bromophenol species.

-

Lactonization with C-terminal carbonyl → carboximidate intermediate.

-

Hydrolysis → N-terminal fragment + unmodified C-terminal peptide .

Side Reactions in Guanidinium-Based Couplings

Guanidinium reagents (e.g., HATU, HBTU) can lead to uronium byproducts via tyrosine hydroxyl group activation:

-

Uronium Formation :

Critical Reaction Conditions :

-

pH : Acidic conditions (pH 0.5–4.0) minimize side reactions during decolorization and neutralization .

-

Temperature : 80°C optimal for decolorization and crystallization .

Stability and Epimerization

-

Epimerization Risk :

-

Thermal Stability :

Functionalization via Radical Intermediates

-

TEMPO-Mediated Conjugation :

Table 2: Functionalization Efficiency

| Additive | Time to Completion | Yield (%) | Reference |

|---|---|---|---|

| Mn(OAc)₃ (4 equiv.) | 60 minutes | >95 | |

| TCEP (25 equiv.) | 3 hours | 76 |

Hydrogen Exchange Dynamics

-

Peptide Group NH Exchange :

Key Takeaways

Applications De Recherche Scientifique

Drug Development

H-Tyr-Tyr-Tyr-OMe has been investigated for its potential as a therapeutic agent due to its role in modulating biological pathways associated with neurodegenerative diseases and cancer. The following table summarizes key findings from recent studies:

Biochemical Research

The compound's structure allows it to serve as a substrate or inhibitor in various biochemical assays. For example, it has been used to study the enzymatic activity of tyrosinase, which is crucial for melanin production in humans.

Tyrosinase Inhibition Studies

A study conducted on the inhibition of tyrosinase highlighted the binding interactions between this compound and the enzyme's active site. The compound exhibited a binding affinity score of −11.30 kcal/mol, which is significantly higher than that of standard inhibitors like kojic acid (−6.62 kcal/mol). This suggests that this compound could be developed into a potent inhibitor for therapeutic applications against skin disorders related to excessive melanin production.

High-Throughput Screening

Another study employed high-throughput screening techniques to evaluate the site-selectivity of modifications on peptides containing multiple tyrosine residues. The results demonstrated that this compound could effectively direct O-arylation at proximal tyrosine residues when combined with specific ligands, achieving up to 93% total yield with high selectivity for the desired product .

Mécanisme D'action

The mechanism of action of H-Tyr-tyr-tyr-ome involves its interaction with various molecular targets. The phenolic hydroxyl groups of tyrosine residues can form hydrogen bonds and participate in redox reactions. These interactions can modulate enzyme activity, protein folding, and signal transduction pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-tyrosine: A single tyrosine residue with similar phenolic properties.

Dityrosine: A dimer of tyrosine formed through oxidative coupling.

N-acetyl-L-tyrosine amide: A modified tyrosine derivative with an acetyl group .

Uniqueness

H-Tyr-tyr-tyr-ome is unique due to its tripeptide structure, which allows for multiple interactions and modifications. The presence of three tyrosine residues enhances its potential for forming cross-links and participating in complex biochemical processes .

Propriétés

IUPAC Name |

methyl 2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O7/c1-38-28(37)25(16-19-6-12-22(34)13-7-19)31-27(36)24(15-18-4-10-21(33)11-5-18)30-26(35)23(29)14-17-2-8-20(32)9-3-17/h2-13,23-25,32-34H,14-16,29H2,1H3,(H,30,35)(H,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCUYXDJYCOPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407340 | |

| Record name | Tyr-Tyr-Tyr Methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53566-70-4 | |

| Record name | Tyr-Tyr-Tyr Methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.